molecular formula C6H4N2OS B12589353 1h-Thieno[3,4-d]imidazole-2-carbaldehyde CAS No. 634189-06-3

1h-Thieno[3,4-d]imidazole-2-carbaldehyde

Cat. No.: B12589353
CAS No.: 634189-06-3
M. Wt: 152.18 g/mol
InChI Key: XNTKSUBBYUAQHW-UHFFFAOYSA-N
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Description

1H-Thieno[3,4-d]imidazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thiophene and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,4-d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the desired imidazole ring . The reaction conditions often involve the use of catalysts such as nickel, which facilitates the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 1H-Thieno[3,4-d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Thieno[3,4-d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation and apoptosis.

Properties

CAS No.

634189-06-3

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

1H-thieno[3,4-d]imidazole-2-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-1-6-7-4-2-10-3-5(4)8-6/h1-3H,(H,7,8)

InChI Key

XNTKSUBBYUAQHW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CS1)N=C(N2)C=O

Origin of Product

United States

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